molecular formula C21H25N3O2S2 B2887096 2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione CAS No. 631855-49-7

2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B2887096
CAS No.: 631855-49-7
M. Wt: 415.57
InChI Key: OFCYGZMJLZDTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrimido[4,5-b]quinoline class, characterized by a fused pyrimidine-quinoline core. Key structural features include:

  • Position 5: A thiophen-2-yl substituent, introducing electron-rich aromaticity and π-π stacking capabilities.
  • Core: A tetrahydropyrimidoquinoline dione scaffold, featuring two ketone groups at positions 4 and 4.

Properties

IUPAC Name

2-butylsulfanyl-8,8-dimethyl-5-thiophen-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S2/c1-4-5-8-28-20-23-18-17(19(26)24-20)16(14-7-6-9-27-14)15-12(22-18)10-21(2,3)11-13(15)25/h6-7,9,16H,4-5,8,10-11H2,1-3H3,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCYGZMJLZDTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=CS4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves a multistep process. One common method starts with the cyclization of suitable thiophene derivatives with butylsulfanyl and other precursors in the presence of a base. The reaction conditions often include:

  • Temperature: 100-150°C

  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Base: Potassium carbonate (K2CO3) or Sodium hydride (NaH)

Industrial Production Methods

In industrial settings, the production of this compound might involve more scalable techniques such as:

  • Continuous flow reactors to ensure consistent product quality and yield.

  • Optimization of reaction times and temperatures to maximize efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:

  • Oxidation: Where the sulfur atom is oxidized to a sulfone or sulfoxide using reagents like hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (m-CPBA).

  • Reduction: The compound can be reduced at the nitrogen-containing ring using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a metal catalyst.

  • Substitution: The thiophene ring may undergo electrophilic substitution reactions, introducing different functional groups onto the ring.

Common Reagents and Conditions

Some commonly used reagents include:

  • Oxidizing agents: H2O2, m-CPBA

  • Reducing agents: LiAlH4, catalytic hydrogenation

  • Solvents: DMF, DMSO, Toluene

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a precursor for synthesizing more complex molecules.

Biology

Biologically, 2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

Medicine

Medically, this compound’s derivatives are being explored for their potential therapeutic applications, particularly in treating bacterial infections and certain types of cancer.

Industry

Industrially, it might be used in developing new materials with specific properties such as enhanced stability and reactivity.

Mechanism of Action

The compound exerts its effects through multiple mechanisms. It often interacts with cellular targets such as enzymes or receptors. For instance, its antimicrobial activity might be due to the inhibition of bacterial enzyme function, while its anticancer properties could be related to disrupting cellular signaling pathways essential for tumor growth.

Comparison with Similar Compounds

Key Observations:

Thiophen-2-yl (electron-rich) vs. nitrophenyl (electron-deficient) substituents alter electronic properties, influencing reactivity and binding interactions .

Thermal Stability: The compound in exhibits a high melting point (340°C), attributed to its rigid, fully aromatic core and strong intermolecular hydrogen bonding (C=O groups).

Spectral Data Comparisons

Infrared Spectroscopy (IR):

  • C=O Stretches: All pyrimidoquinoline diones/triones show strong absorptions near 1700–1660 cm⁻¹ (e.g., 1705 cm⁻¹ in ), consistent with ketone groups in the core .
  • Thiophene vs. Phenyl Rings : Thiophen-2-yl substituents (target compound) may introduce additional C-S stretches (~650 cm⁻¹), absent in phenyl analogs .

Nuclear Magnetic Resonance (NMR):

  • Thiophene Protons : Expected in the δ 6.7–7.8 ppm range (cf. δ 7.85 ppm for thiophene H-5 in ).
  • Methyl Groups : The 8,8-dimethyl groups in the target compound would resonate as singlets near δ 1.0–1.5 ppm, similar to δ 0.85–1.00 ppm in .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione?

  • Methodological Answer : The compound is synthesized via multi-component reactions (MCRs) and cyclocondensation techniques. Key steps include:
  • Core Formation : Cyclocondensation of substituted quinoline precursors with thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .
  • Substituent Introduction : The butylsulfanyl and thiophen-2-yl groups are introduced using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups). Reaction yields are improved by microwave irradiation (30–60 minutes) or ultrasound-assisted methods (40–60 kHz) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures achieves >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Structural Confirmation :
  • ¹H/¹³C NMR : Compare chemical shifts with analogous pyrimidoquinoline derivatives (e.g., δ 1.89–2.49 ppm for CH₂ groups, δ 6.52–7.30 ppm for aromatic protons) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretches at ~1705 cm⁻¹, C-S stretches at ~670 cm⁻¹) .
  • Purity Assessment :
  • HPLC : Use C18 reverse-phase columns with UV detection at 254 nm; retention times should match standards .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer :
  • In Vitro Assays :
  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations; IC₅₀ values are compared to doxorubicin controls .
  • Antimicrobial Screening : Disk diffusion assays (50–200 μg/mL) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; zones of inhibition >10 mm indicate potential .
  • Dose-Response Curves : Data is analyzed using GraphPad Prism to calculate EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with modified alkylsulfanyl chains (e.g., propyl vs. pentyl) or heteroaryl groups (e.g., furan vs. thiophen-2-yl) to assess impact on potency .
  • Key Metrics :
  • Lipophilicity : Measure logP values (shake-flask method) to correlate with membrane permeability.
  • Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization assays to quantify interactions with target enzymes (e.g., topoisomerase II) .
  • Data Interpretation : Use QSAR models (e.g., CoMFA) to predict optimal substituent patterns .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidoquinoline derivatives?

  • Methodological Answer :
  • Source Analysis : Compare assay conditions (e.g., cell line origin, serum concentration) that may affect results. For example, IC₅₀ discrepancies in anticancer activity may arise from differences in ATP levels in cell viability assays .
  • Orthogonal Validation : Replicate key findings using alternative methods (e.g., apoptosis markers like Annexin V alongside MTT assays) .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify consensus trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model binding to targets (e.g., EGFR kinase). Key parameters:
  • Grid Box : Centered on ATP-binding pocket (coordinates: x=15.4, y=2.8, z=22.1).
  • Scoring : Prioritize poses with hydrogen bonds to hinge region (e.g., Met793) and hydrophobic interactions with alkylsulfanyl chains .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .

Q. What experimental approaches elucidate the compound’s metabolic stability?

  • Methodological Answer :
  • In Vitro Metabolism :
  • Microsomal Incubation : Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH (1 mM) for 60 minutes; analyze via LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at C-8) .
  • CYP Inhibition : Screen against CYP3A4/2D6 isozymes using fluorogenic substrates; IC₅₀ < 10 μM indicates high inhibition risk .
  • In Silico Tools : Use Schrödinger’s ADMET Predictor to estimate metabolic soft spots and half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.